2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile
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Overview
Description
2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile is a complex organic compound with a unique structure that combines elements of thieno, pyrimidine, and acetonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2-methylphenyl group and the acetonitrile moiety. Common reagents used in these reactions include thionyl chloride, acetonitrile, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler thieno[3,2-d]pyrimidine compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized products and improving existing technologies.
Mechanism of Action
The mechanism of action of 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound shares structural similarities with 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile and is known for its anesthetic properties.
4,4’-Dichlorobenzophenone: Another compound with a similar core structure, used in various chemical applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c1-10-4-2-3-5-11(10)12-8-20-14-13(12)17-9-18(7-6-16)15(14)19/h2-5,8-9H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUIUUVPDLKCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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